molecular formula C12H15N3O B2884700 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol CAS No. 1248740-01-3

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol

Cat. No.: B2884700
CAS No.: 1248740-01-3
M. Wt: 217.272
InChI Key: ZDRYTXSMOGUNKZ-UHFFFAOYSA-N
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Description

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. For instance, 3,4-dimethylphenyl azide can react with propargyl alcohol under copper-catalyzed conditions to form the triazole ring.

    Reduction: The resulting triazole compound can then be reduced to obtain the desired ethan-1-ol derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as using efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s triazole ring is known for its biological activity, making it a candidate for drug development.

    Industry: The compound can be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol involves its interaction with molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3,4-dimethylphenyl)ethanone
  • 1-(3,4-dimethylphenyl)-3-phenylprop-2-en-1-one
  • 1,2-bis(3,4-dimethylphenyl)ethane

Uniqueness

2-[1-(3,4-dimethylphenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol is unique due to its triazole ring, which imparts distinct biological and chemical properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-12(7-10(9)2)15-8-11(5-6-16)13-14-15/h3-4,7-8,16H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDRYTXSMOGUNKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(N=N2)CCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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